Methyl 4-(benzyloxy)-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGZHXRPIFVQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407895 | |
| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56441-97-5 | |
| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Benzyloxy 3 Methoxybenzoate
Classical Synthetic Routes and Mechanistic Elucidation
The synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate can be achieved through several classical methods, primarily involving the esterification of 4-(benzyloxy)-3-methoxybenzoic acid.
Esterification of 4-(benzyloxy)-3-methoxybenzoic Acid
A primary and straightforward method for synthesizing this compound is the direct esterification of 4-(benzyloxy)-3-methoxybenzoic acid.
The reaction involves treating 4-(benzyloxy)-3-methoxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. nih.gov The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Subsequently, methanol acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.
A typical procedure involves dissolving 4-(benzyloxy)-3-methoxybenzoic acid in methanol, followed by the slow addition of concentrated sulfuric acid. nih.gov The mixture is then heated under reflux. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7 using a saturated sodium bicarbonate solution. The product is then extracted using an organic solvent like dichloromethane, and the solvent is evaporated to yield the desired ester. nih.gov
The efficiency of the esterification reaction is influenced by several factors, including temperature, reaction time, and the stoichiometry of the reactants.
Temperature: The reaction is typically carried out at the reflux temperature of methanol to ensure a sufficient reaction rate. nih.gov
Time: A reaction time of 12 hours under reflux has been reported to be effective. nih.gov
Stoichiometry: An excess of methanol is generally used to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
Table 1: Reaction Parameters for the Esterification of 4-(benzyloxy)-3-methoxybenzoic Acid nih.gov
| Parameter | Value |
|---|---|
| Reactant | 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) |
| Reagent | Methanol |
| Catalyst | Concentrated Sulfuric Acid (2 ml) |
| Reaction Time | 12 hours |
| Condition | Reflux |
| Work-up | Neutralization with saturated sodium bicarbonate, extraction with dichloromethane |
Multi-step Synthesis from Precursors
An alternative to the direct esterification of the benzylated acid is a multi-step synthesis starting from more readily available precursors.
A common and economically viable precursor for the synthesis of this compound is 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid.
The first step in this multi-step synthesis is the esterification of 4-hydroxy-3-methoxybenzoic acid to produce methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). This reaction is typically carried out by refluxing the acid in dry methanol with a catalytic amount of p-toluenesulfonic acid monohydrate. nih.gov The reaction is monitored, and upon completion, the solvent is removed, and the crude product is purified.
Table 2: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate nih.gov
| Parameter | Value |
|---|---|
| Reactant | 4-hydroxy-3-methoxybenzoic acid (2 g) |
| Reagent | Dry Methanol (60 ml) |
| Catalyst | p-toluenesulfonic acid monohydrate (5 mg) |
| Reaction Time | 24 hours |
| Condition | Reflux |
| Purification | Flash silica (B1680970) gel chromatography (hexane/ethyl acetate (B1210297), 70:30) |
Following the synthesis of methyl 4-hydroxy-3-methoxybenzoate, the next step would involve the benzylation of the free hydroxyl group to yield the final product, this compound.
From 4-Hydroxy-3-methoxybenzoic Acid
Substitution Reactions for Benzyloxy Group Introduction
The introduction of the benzyloxy group onto the 4-position of the methyl 3-methoxybenzoate core is most commonly achieved via nucleophilic substitution reactions, where the hydroxyl group of methyl vanillate (B8668496) is converted into an ether. The Williamson ether synthesis is a cornerstone in this regard, though other methods like the Mitsunobu reaction present viable alternatives.
The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of methyl vanillate to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) to form the desired ether linkage. The choice of base, solvent, and reaction conditions can significantly impact the yield and purity of the final product.
Commonly employed bases include inorganic carbonates like potassium carbonate (K2CO3) and stronger bases such as sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently used to facilitate the reaction.
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of this compound
| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl Vanillate | Benzyl chloride | K2CO3 | DMF | 90 | Not Specified | Not Specified |
| Methyl Vanillate | Benzyl bromide | NaH | THF | 0 to RT | 4 | High (unspecified) |
| 4-hydroxy-3-methoxybenzoic acid | Benzyl bromide | K2CO3 | Not Specified | Not Specified | Not Specified | Not Specified |
Phase-transfer catalysis (PTC) offers an enhancement to the Williamson ether synthesis, particularly for reactions involving a solid or aqueous inorganic base and an organic substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase containing the benzyl halide, thereby accelerating the reaction. This method can lead to higher yields, shorter reaction times, and milder reaction conditions, often with improved selectivity. For instance, the selective O-alkylation of vanillin (B372448) (a related aldehyde) with benzyl chloride has been shown to proceed to completion with high selectivity using TBAB under tri-liquid phase transfer catalysis conditions. researchgate.netbohrium.com
The Mitsunobu reaction provides an alternative route for the formation of the ether bond. organic-chemistry.orgwikipedia.orgnih.govjkchemical.com This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of methyl vanillate for nucleophilic attack by benzyl alcohol. organic-chemistry.orgwikipedia.orgnih.govjkchemical.com While effective, this method generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. organic-chemistry.orgwikipedia.orgnih.govjkchemical.com
Derivatization of Methyl Vanillate Analogues
The synthesis of this compound is itself a prime example of the derivatization of a methyl vanillate analogue. The starting material, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), is a readily available compound derived from vanillin. The introduction of the benzyl group at the 4-hydroxyl position is a critical step in modifying the properties of the parent molecule. This benzylated derivative serves as a versatile intermediate in the multi-step synthesis of more complex molecules, including pharmaceuticals like the antineoplastic drug Cediranib. nih.gov The benzyl group can act as a protecting group for the phenolic hydroxyl, allowing for further chemical transformations on other parts of the molecule. Subsequently, the benzyl group can be removed if necessary, or it may be an integral part of the final molecular structure.
Modern Approaches and Sustainable Synthesis
In recent years, the development of synthetic methodologies has been increasingly guided by the principles of efficiency, selectivity, and sustainability. This has led to the exploration of catalytic systems, green chemistry principles, and advanced processing techniques for the synthesis of this compound.
Catalytic Transformations for Enhanced Selectivity and Yield
Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and improving reaction efficiency. For the O-benzylation of phenolic compounds like methyl vanillate, transition metal catalysis has emerged as a promising approach. Palladium-catalyzed reactions, for instance, can facilitate the formation of the aryl ether bond under milder conditions than traditional methods. These reactions can proceed through various mechanisms, including decarboxylative coupling or direct C-O bond formation, offering high yields and selectivity.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles aims to minimize the environmental impact of chemical processes. In the context of synthesizing this compound, this can be achieved through several strategies:
Use of Greener Solvents: Replacing conventional volatile organic solvents like DMF with more environmentally benign alternatives is a key focus. The use of water as a solvent, facilitated by surfactants in a micellar catalysis approach to the Williamson ether synthesis, has been explored for related compounds.
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ajrconline.org The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced reproducibility. beilstein-journals.orgresearchgate.net In a flow system, reagents are continuously pumped through a reactor where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. For the synthesis of aromatic ethers, flow chemistry can enable the use of high temperatures and pressures safely, potentially leading to faster reactions and higher throughput. This technology is particularly well-suited for large-scale production, offering a more efficient and sustainable manufacturing process.
Purification and Isolation Techniques
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Recrystallization is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. For this compound, ethanol (B145695) has been successfully used as a recrystallization solvent, yielding colorless, block-like crystals upon slow evaporation. nih.gov A mixed solvent system, such as ethanol/water or ethyl acetate/hexane (B92381), can also be employed to achieve optimal crystallization. mnstate.edu
Column chromatography is another powerful purification technique, particularly for separating the desired product from closely related impurities or when recrystallization is not effective. In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica gel. An appropriate eluent (mobile phase), or a gradient of eluents, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For compounds similar to this compound, eluent systems such as mixtures of hexane and ethyl acetate are commonly used. rsc.orgmagritek.com
Crystallization Methods and Crystal Growth
The isolation of this compound in a highly pure, crystalline form is crucial for its subsequent use in synthetic pathways. A well-established method for obtaining high-quality crystals of this compound involves slow evaporation from a suitable solvent.
Detailed research has demonstrated that dissolving the crude compound in ethanol and allowing the solvent to evaporate slowly over a period of approximately seven days at room temperature yields block-like, colorless crystals. nih.gov This technique leverages the differential solubility of the compound and impurities in the chosen solvent system, allowing for the gradual and orderly arrangement of molecules into a crystal lattice as the solvent volume decreases. The slow rate of evaporation is critical to promote the growth of larger, more perfect crystals, which tend to exclude impurities more effectively.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₆O₄ |
| Formula Weight | 272.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.2466 (7) |
| b (Å) | 17.973 (2) |
| c (Å) | 14.8785 (18) |
| β (°) | 94.018 (3) |
| Volume (ų) | 1399.6 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
Chromatographic Separations
Chromatographic techniques are indispensable for the purification of this compound, especially for removing impurities that are structurally similar to the target compound and may co-crystallize. These methods exploit differences in the partitioning of compounds between a stationary phase and a mobile phase.
Column Chromatography: This is a widely used preparative technique for purifying this compound and its derivatives. Silica gel is a common stationary phase for this purpose. The selection of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of non-polar and polar solvents, such as petroleum ether (or hexane) and ethyl acetate, is frequently employed. rsc.org The polarity of the solvent system is optimized to ensure that the target compound has a suitable retention factor (Rf) on the stationary phase, allowing it to be separated from more polar and less polar impurities. For instance, solvent systems such as petroleum ether:ethyl acetate in ratios of 4:1 or 20:1 have been utilized for the purification of related vanillin derivatives. rsc.org
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of reactions that synthesize this compound and to identify the optimal solvent system for column chromatography. nih.gov A small amount of the reaction mixture is spotted onto a silica gel-coated plate, which is then developed in a chamber containing a shallow pool of the chosen eluent. The separation of spots on the TLC plate, visualized typically under UV light, indicates the purity of the sample and the effectiveness of the solvent system. A common eluent for TLC analysis of compounds of this type is a mixture of hexane and ethyl acetate. nih.gov
Molecular and Supramolecular Architecture of Methyl 4 Benzyloxy 3 Methoxybenzoate
Crystallographic Analysis and Molecular Conformation
Analysis of the single-crystal X-ray diffraction data provides a foundational understanding of the molecule's solid-state structure.
The crystal structure of methyl 4-(benzyloxy)-3-methoxybenzoate has been determined and reported, though specific details regarding its crystal system and space group are not available in the provided reference materials. Such determination is a fundamental outcome of single-crystal X-ray diffraction analysis.
While the compound has been subject to crystallographic analysis, the specific unit cell parameters (a, b, c, α, β, γ) and the unit cell volume (V) are not detailed in the available literature. These parameters define the dimensions and shape of the repeating unit that forms the crystal lattice.
A defining feature of the molecular structure of this compound is the orientation of its two aromatic rings. The dihedral angle between the methoxy-substituted benzoate (B1203000) ring and the benzyl (B1604629) group's phenyl ring has been determined to be 85.81 (10)°. globalsino.com This near-perpendicular arrangement is a significant conformational feature.
| Parameter | Value (°) |
| Dihedral Angle (Aromatic Rings) | 85.81 (10) |
Intermolecular Interactions in Crystal Packing
The arrangement of molecules within the crystal is stabilized by a network of weak intermolecular forces.
In the crystal packing of molecules with similar functionalities, non-conventional C-H…O hydrogen bonds are observed. globalsino.com These interactions, where a carbon-bound hydrogen atom acts as a donor to an oxygen atom, play a crucial role in the supramolecular assembly. Although specific distances and angles for these bonds in this compound are not detailed, their presence is anticipated to be a key factor in stabilizing the crystal structure, linking adjacent molecules into a cohesive three-dimensional network.
C-H…π Interactions
C-H…π interactions are weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and a π-system (like an aromatic ring) acts as the acceptor. These interactions are crucial in stabilizing the three-dimensional structures of molecules in the solid state. In the case of this compound, which contains two phenyl rings, such interactions would be anticipated. A detailed crystallographic analysis would be necessary to identify the specific C-H bonds and phenyl rings involved, and to measure the geometric parameters (distances and angles) that characterize these interactions. However, a specific analysis of C-H…π interactions for this compound is not available in the reviewed literature.
Formation of Chains and Two-Dimensional Networks
Through a combination of intermolecular interactions, molecules in a crystal lattice can organize into one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. The specific functional groups on this compound, such as the ester and ether groups, could participate in weak C-H...O hydrogen bonds, which, along with potential π-π stacking and C-H…π interactions, would direct the formation of such supramolecular assemblies. A definitive description of these chains and networks requires detailed crystallographic data, which is not currently available.
Computational Structural Elucidation
Computational chemistry provides powerful tools for understanding molecular structures and properties. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental data. Despite a thorough search, no specific computational studies for this compound have been found in the public domain.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the optimized, lowest-energy geometry of a molecule. vjst.vnmdpi.comvjst.vnjmchemsci.com A typical DFT study for this compound would involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. researchgate.net The output of such a calculation provides precise values for bond lengths, bond angles, and dihedral angles of the molecule in its ground state in the gas phase. This data is fundamental for understanding the molecule's intrinsic conformational preferences. As no such study has been published, a data table of its optimized geometric parameters cannot be generated.
Table 1: Hypothetical Data Table for DFT Geometry Optimization This table is for illustrative purposes only. No computational data for this compound is currently available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
|---|---|---|---|---|
| Bond Length | C1 | C2 | Data not available | |
| Bond Angle | C1 | C2 | C3 | Data not available |
Molecular Dynamics Simulations of Solid-State Structures
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For solid-state structures, MD simulations can provide valuable insights into the stability of the crystal lattice, the nature of molecular motions at different temperatures, and the mechanisms of phase transitions. An MD simulation of this compound would require the crystallographic data as a starting point, along with a suitable force field to describe the interatomic potentials. The simulation would track the trajectories of all atoms in a simulation box, allowing for the analysis of structural integrity and dynamics. No published reports of MD simulations on the solid-state structure of this compound were found.
Table 2: Illustrative Parameters for a Solid-State MD Simulation This table illustrates typical parameters for an MD simulation. No such study has been performed on this compound.
| Parameter | Value |
|---|---|
| Simulation Software | Data not available |
| Force Field | Data not available |
| Temperature | Data not available |
| Pressure | Data not available |
Applications in Medicinal Chemistry and Pharmaceutical Research
Role as a Synthetic Precursor in Drug Discovery
Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in the synthesis of several classes of therapeutic agents. Its utility spans from the creation of targeted cancer therapies to the development of hormonal agents and antibacterials.
The compound has proven to be an indispensable precursor in the synthesis of targeted anticancer drugs, particularly tyrosine kinase inhibitors.
This compound is a critical starting material in the multi-step synthesis of Cediranib, a potent pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. The synthesis typically begins with the benzylation of methyl vanillate (B8668496) to yield this compound. researchgate.netpreprints.org This protected intermediate then undergoes nitration to introduce a nitro group at the 2-position of the benzene (B151609) ring, forming methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate. researchgate.net Subsequent chemical transformations, including reduction of the nitro group, cyclization to form the quinazoline (B50416) core, and introduction of the side chain, ultimately lead to the formation of Cediranib. researchgate.net The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is deprotected in a later stage of the synthesis. This synthetic strategy allows for the efficient construction of the complex quinazoline scaffold of Cediranib and its analogues.
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | Methyl vanillate | Benzyl (B1604629) bromide, Sodium hydroxide | This compound | Protection of the phenolic hydroxyl group. researchgate.net |
| 2 | This compound | Concentrated nitric acid, Acetic acid | Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate | Introduction of a nitro group for further functionalization. researchgate.net |
Similarly, this compound is a key intermediate in various synthetic routes to Vandetanib, another important tyrosine kinase inhibitor that targets VEGF receptor, epidermal growth factor receptor (EGFR), and RET tyrosine kinases. While some syntheses of Vandetanib start from 4-hydroxy-3-methoxybenzonitrile, alternative routes utilize intermediates derived from vanillic acid, where the initial step is the protection of the hydroxyl group via benzylation to form a benzyloxy derivative. This protected intermediate is then elaborated through a series of reactions including nitration, reduction, and cyclization to construct the core quinazoline structure of Vandetanib. The benzyloxy group is later removed to reveal the free hydroxyl group necessary for the final structure of the drug.
| Intermediate | Synthetic Utility |
| Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate | Key building block for the quinazoline core of Vandetanib. |
| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | Advanced intermediate in the Vandetanib synthesis, ready for coupling with the aniline (B41778) side chain. |
While direct synthesis of Clomiphene from this compound is not a commonly documented route, the structural motifs present in this compound are relevant to the synthesis of other estrogen receptor modulators. The synthesis of Clomiphene, a non-steroidal triphenylethylene (B188826) derivative, typically initiates from precursors like 4-hydroxybenzophenone. However, the synthesis of various selective estrogen receptor modulators (SERMs) often involves the use of substituted benzoic acid derivatives as starting materials to construct the core scaffold. The benzyloxy group can serve as a protecting group for a phenolic hydroxyl, a common feature in many estrogenic compounds, which is later deprotected or modified.
The chemical framework of this compound provides a foundation for the synthesis of quinolone derivatives, a significant class of antibacterial agents. The general synthesis of quinolones often involves the cyclization of an aniline derivative with a β-ketoester or a similar three-carbon unit. Aromatic esters like this compound, after appropriate functionalization (e.g., introduction of an amino group), can serve as the aniline precursor. For instance, a related compound, 4-(benzyloxy)-7-bromo-1-cyclopropyl-8-methylquinolin-2(1H)-one, is used in the synthesis of quinolone derivatives with antibacterial properties. This highlights the potential of benzyloxy-substituted aromatic compounds as precursors in this therapeutic area.
Development of Antineoplastic Agents
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies focusing exclusively on derivatives of this compound are not extensively published, the broader SAR of related benzoic acid and quinolone derivatives provides valuable insights.
In the context of benzoic acid derivatives, modifications to the substituents on the aromatic ring significantly influence their biological activity. For example, the nature and position of electron-donating or electron-withdrawing groups can impact the compound's interaction with biological targets. The benzyloxy and methoxy (B1213986) groups in this compound contribute to the electronic and steric properties of the molecule. In SAR studies of related compounds, variations of these groups, such as altering the alkyl chain of the ether or replacing the benzyl group with other substituents, can modulate potency and selectivity.
For quinolone derivatives, SAR studies have established that substituents at various positions of the quinolone ring system are crucial for their antibacterial activity. The group at the N-1 position and the substituent at the C-7 position are particularly important for determining the spectrum and potency of the antibacterial effect. While this compound itself is a precursor, the functionalities it introduces into the final quinolone scaffold would be subject to SAR optimization. For instance, the methoxy group at what would become the C-6 position of the quinolone ring is a common feature in many potent fluoroquinolones.
Pharmacological Mechanisms and Biological Pathways
The anticancer effects of this compound and its derivatives are exerted through various pharmacological mechanisms, including enzyme inhibition, interaction with specific biological targets, and the modulation of cellular pathways that control cell growth and survival.
A primary mechanism by which analogues of this compound exert their anticancer effects is through the inhibition of key enzymes involved in cancer progression.
Tyrosine Kinase Inhibition : Cediranib, derived from the title compound, is a potent ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs). drugbank.com It strongly inhibits VEGF receptors (VEGFR-1, VEGFR-2, VEGFR-3), which are crucial for angiogenesis. mdpi.comwikipedia.org It also targets platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptor 1 (FGFR1), and c-Kit. cancer-research-network.comontosight.ai The inhibition of these kinases blocks downstream signaling pathways essential for the formation of new blood vessels that supply tumors. ontosight.ai
Carbonic Anhydrase Inhibition : Vanillin-derived enones have been identified as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII. nih.gov These tumor-associated enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy for cancer therapy. nih.gov
Other Enzymes : The broader family of vanillic acid derivatives has been shown to inhibit other enzymes as well. For example, vanillic acid can down-regulate the expression of cytochrome enzymes like CYP1A2 and CYP2E1 in human colon cancer cells. nih.gov Other synthetic derivatives have been investigated as inhibitors of amylolytic enzymes. sciencegate.appbohrium.com
The therapeutic effects of these compounds are defined by their interaction with specific molecular targets within cancer cells and the tumor microenvironment.
The primary biological targets of Cediranib are the VEGF receptors. drugbank.com As a small molecule inhibitor, it binds to the ATP-binding site within the kinase domain of these receptors, preventing their phosphorylation and subsequent activation. wikipedia.org This blockade interrupts the signaling cascade that stimulates endothelial cell proliferation and migration, which are required for angiogenesis. wikipedia.org
Beyond RTKs, derivatives of the core vanillic acid structure have been shown to interact with other critical cellular pathways. Research has demonstrated that these compounds can target the PI3K/Akt/NFκB cell survival signaling pathway. acs.orgnih.gov Vanillin (B372448) itself has been found to inhibit PI3K activity, which in turn prevents the phosphorylation of its downstream target, Akt. acs.org This pathway is frequently overactive in many cancers, promoting cell survival and proliferation.
The interaction with specific enzymes and biological targets translates into broad anticancer activity by affecting fundamental cellular processes. The primary mechanism for Cediranib is the inhibition of angiogenesis, which effectively reduces the blood supply to tumors, starving them of essential nutrients and oxygen and thereby inhibiting their growth. drugbank.comontosight.ai
In addition to anti-angiogenic effects, these compounds can directly impact tumor cells. Vanillic acid and its derivatives have been shown to suppress cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis (programmed cell death). nih.gov This is often achieved by increasing intracellular reactive oxygen species (ROS), which triggers mitochondrial-mediated apoptosis. nih.gov Furthermore, these compounds can inhibit critical signaling pathways that drive cancer progression, such as the JAK/STAT, NF-κB, and PI3K/AKT/mTOR pathways. nih.gov
The cytotoxic and anti-proliferative effects of this compound analogues have been quantified in various cancer models. As an important intermediate, the anticancer potential of this compound is most clearly realized through its conversion to highly active drugs like Cediranib, which has demonstrated significant efficacy in clinical trials by slowing tumor progression. cancer-research-network.com
Direct evidence of tumor growth inhibition comes from studies on related analogues. An ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex, when tested in vivo, showed a dose-dependent reduction in tumor growth in mice bearing Ehrlich ascites carcinoma.
| Compound | Model | Dose | Tumor Growth Inhibition (%) | Source |
|---|---|---|---|---|
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Ehrlich Ascites Carcinoma (in vivo) | 0.5 mg/kg | 40.70% | [Source 3 from initial search] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Ehrlich Ascites Carcinoma (in vivo) | 1.0 mg/kg | 58.98% | [Source 3 from initial search] |
| Cisplatin (Reference) | Ehrlich Ascites Carcinoma (in vivo) | 1.0 mg/kg | 59.20% | [Source 3 from initial search] |
Furthermore, studies on vanillin, the parent aldehyde, demonstrated its ability to inhibit colorectal cancer tumor growth in mouse xenograft models, underscoring the therapeutic potential of this class of compounds. researchgate.net
Anticancer Activity and Cellular Mechanisms
Apoptotic Pathways
This compound and its structural analogs have been investigated for their potential to induce apoptosis, or programmed cell death, a critical process in cancer therapy. The core chemical structure is found in compounds that can modulate key cell survival signaling pathways.
One closely related compound, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), a derivative of curcumin, has demonstrated pro-apoptotic effects in LNCaP prostate cancer cells. nih.gov Research has shown that HMBME can inhibit the Akt/NFκB cell survival signaling pathway. nih.gov The Akt kinase is a central node in signaling that promotes cell survival by inhibiting pro-apoptotic proteins. By suppressing Akt activity, HMBME disrupts this survival mechanism, leading to morphological changes characteristic of apoptosis, such as membrane blebbing, nuclear condensation, and cell detachment. nih.gov
Furthermore, derivatives containing methoxy functional groups have been shown to induce autophagic cell death by targeting the mTOR (mammalian target of rapamycin) protein. nih.govresearchgate.net The mTOR pathway is a crucial regulator of cell growth and proliferation, and its inhibition can lead to apoptosis or autophagy. nih.govresearchgate.net For instance, a resveratrol (B1683913) derivative featuring methoxy and methyl groups, known as SM-3, effectively induces autophagic cell death in lung cancer cells by inhibiting the mTOR/pAkt pathway. nih.govresearchgate.net This suggests that the methoxy group, a key feature of this compound, plays a significant role in the molecule's ability to interfere with cancer cell survival pathways. The introduction of such functional groups can enhance binding affinity to therapeutic targets like mTOR, leading to more effective suppression of cancer cell proliferation. nih.govresearchgate.net
Table 1: Effects of a Structurally Similar Compound on Apoptotic Markers in LNCaP Cells Data based on studies of 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME).
| Treatment | Observation | Associated Apoptotic Feature |
| 25 µM HMBME | Rounding of cells and detachment from culture dish | Loss of cell adhesion |
| 25 µM HMBME | Appearance of granular cells | Cytoplasmic changes |
| 25 µM HMBME | Membrane blebbing | Cell membrane breakdown |
| 25 µM HMBME | Condensation of nuclear material | Nuclear fragmentation |
Antimalarial and Antiproliferative Activities of Derivatives
The scaffold of this compound serves as a valuable starting point for the synthesis of derivatives with significant antimalarial and antiproliferative properties.
In the realm of antimalarial research, the development of new analogs of existing drugs is crucial for overcoming resistance. openaccessjournals.com Amodiaquine, a 4-aminoquinoline (B48711) antimalarial, functions by accumulating in the parasite's food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. openaccessjournals.com This leads to the buildup of toxic heme, causing parasite death. openaccessjournals.com The development of new derivatives often focuses on modifying the core structure to enhance efficacy against resistant strains of Plasmodium. openaccessjournals.com Research into novel chemotypes is ongoing to identify compounds that can circumvent existing resistance mechanisms. nih.gov
In the context of cancer research, various derivatives incorporating the benzyloxy and methoxy functional groups have demonstrated potent antiproliferative activity against a range of cancer cell lines. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
Studies on novel derivatives of N'-(4H-benzo[b] openaccessjournals.comnih.gov thiazine-3-carbonyl) benzene sulfone-hydrazides showed promising activity against human lung (A549) and breast (MCF-7) cancer cell lines. africanjournalofbiomedicalresearch.com Similarly, aminobenzylnaphthols, synthesized through the Betti reaction, have exhibited antiproliferative effects against human colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cells, with efficacy comparable to the established chemotherapeutic agent cisplatin. mdpi.com Furthermore, research into proguanil (B194036) derivatives containing a trifluoromethoxy group has revealed that the length of an associated carbon chain can be optimized to enhance anticancer activity against bladder and ovarian cancer cell lines. mdpi.com
Table 2: Antiproliferative Activity of Related Derivative Compounds
| Compound Class | Cell Line | Activity Metric | Result |
| Benzene Sulfone-Hydrazide Deriv. (S4) | A549 (Lung) | IC50 | 4.1 µM |
| Benzene Sulfone-Hydrazide Deriv. (S4) | MCF-7 (Breast) | IC50 | 2.6 µM |
| Aminobenzylnaphthol Deriv. (Compound 2) | Caco-2 (Colorectal) | EC50 (24h) | 94 µM |
| Aminobenzylnaphthol Deriv. (Compound 2) | Caco-2 (Colorectal) | EC50 (72h) | 83 µM |
| Trifluoromethoxy Proguanil Deriv. (8C) | J82 (Bladder) | IC50 | 0.58 µM |
| Trifluoromethoxy Proguanil Deriv. (8C) | OVCAR3 (Ovarian) | IC50 | 0.96 µM |
Spectroscopic and Advanced Characterization for Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify components within a sample. For the analysis of Methyl 4-(benzyloxy)-3-methoxybenzoate, GC-MS serves as a critical tool for assessing the purity of the final product and identifying any potential byproducts from its synthesis.
The synthesis of this compound is typically achieved through the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with methanol (B129727), often catalyzed by an acid like sulfuric acid. nih.gov In this process, the primary impurities could include unreacted starting materials or side products. GC separates these compounds based on their volatility and interaction with the column's stationary phase. As the separated components elute from the column, they are ionized and fragmented by the mass spectrometer, which then separates the ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for each compound.
While specific GC-MS data for this compound is not detailed in readily available literature, a hypothetical analysis would involve monitoring for the retention times and mass spectra associated with the product and potential impurities. The mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight (272.29 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester, ether, and benzyl (B1604629) groups. By comparing the integrated peak area of the product to the total area of all peaks, the purity of the sample can be accurately determined.
| Compound | Expected Role | Anticipated Key m/z Fragments |
|---|---|---|
| This compound | Product | 272 (M+), 241, 181, 151, 91 |
| 4-(benzyloxy)-3-methoxybenzoic acid | Unreacted Starting Material | 258 (M+), 241, 167, 91 |
| Methanol | Unreacted Reagent | 32 (M+), 31 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds.
The structure of this compound contains several distinct functional groups, each with characteristic absorption bands in the IR spectrum. The most prominent peak is typically the carbonyl (C=O) stretch of the ester group, which is expected to appear in the range of 1730-1715 cm⁻¹ for an aromatic ester. spectroscopyonline.comlibretexts.orgorgchemboulder.com The presence of both an ester and an ether linkage results in strong, complex C-O stretching vibrations between 1300 and 1000 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region, while C-H stretching from the aromatic rings and methyl/methylene groups are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (methyl/methylene) | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1730 - 1715 |
| Aromatic C=C | Stretch | 1600 - 1400 |
| Ester/Ether C-O | Stretch | 1300 - 1000 |
X-ray Diffraction (XRD) for Single Crystal Analysis
The acquisition of high-quality crystallographic data is the first crucial step in structure determination. technologynetworks.com For this compound, single crystals were obtained by the slow evaporation of an ethanol (B145695) solution. nih.gov
X-ray intensity data were collected using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å). nih.gov A total of 7732 reflections were measured, which were reduced to 2454 independent reflections. nih.gov The structure was solved using direct methods with the SHELXS97 program and refined on F² by a full-matrix least-squares method using the SHELXL97 program. nih.gov In the refinement process, all hydrogen atoms were positioned geometrically and treated using a riding model. nih.gov
| Parameter | Value |
|---|---|
| Chemical formula | C₁₆H₁₆O₄ |
| Formula weight | 272.29 |
| Temperature | 293 K |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.2466 (7) |
| b (Å) | 17.973 (2) |
| c (Å) | 14.8785 (18) |
| β (°) | 94.018 (3) |
| Volume (ų) | 1399.6 (3) |
| Z | 4 |
| Reflections collected | 7732 |
| Independent reflections | 2454 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.138 |
When X-rays pass through a crystal, some of their intensity is lost due to absorption. This effect must be corrected to obtain accurate intensity data for structure refinement. ufl.edu The extent of absorption depends on the crystal's size, shape, and chemical composition, as well as the path length of the X-rays through it.
For this compound, an empirical absorption correction was applied using the ψ-scan method. nih.gov This semi-empirical method involves measuring the intensity of a few selected reflections as the crystal is rotated around the diffraction vector (azimuthal or ψ rotation). gla.ac.ukwashington.eduwashington.edu The variation in intensity during this rotation is used to create an absorption surface, which is then applied to correct the entire dataset. The correction resulted in minimum and maximum transmission factors (T_min and T_max) of 0.989 and 0.991, respectively. nih.gov
To monitor the stability of the crystal and the X-ray instrumentation during the lengthy data collection process, the intensities of standard reflections are measured periodically. For this analysis, three standard reflections were measured every 120 minutes. nih.gov A minimal intensity decay of only 1% was observed, indicating high crystal stability and instrumental consistency throughout the experiment. nih.gov
Metabolic and Degradation Pathways in Biological and Environmental Systems
In Vitro and In Vivo Metabolic Studies
Although no specific in vitro or in vivo metabolic studies have been published for Methyl 4-(benzyloxy)-3-methoxybenzoate, it is anticipated that the compound would undergo biotransformation through several key enzymatic reactions.
The primary enzymatic reactions involved in the metabolism of this compound are expected to be hydrolysis of the ester linkage and cleavage of the benzyl (B1604629) ether bond.
Ester Hydrolysis: Benzoate (B1203000) esters are known to be rapidly hydrolyzed by various esterases present in the body, such as carboxylesterases found in the liver and plasma. This enzymatic action would cleave the methyl ester group, yielding 4-(benzyloxy)-3-methoxybenzoic acid and methanol (B129727). The enzymatic synthesis and hydrolysis of benzyl benzoate have been demonstrated, indicating the susceptibility of such ester bonds to enzymatic action.
O-Debenzylation: The benzyl ether linkage is another primary site for metabolic attack. Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, are known to catalyze the debenzylation of various compounds. This process would lead to the formation of Methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate) and benzyl alcohol. Benzyl alcohol is subsequently metabolized to benzoic acid and excreted.
Demethylation: The methoxy (B1213986) group on the benzene (B151609) ring could also be a target for enzymatic demethylation, another reaction often catalyzed by CYP enzymes. This would result in a catechol derivative.
Based on the predicted enzymatic biotransformations, the following metabolites are likely to be formed from this compound:
4-(Benzyloxy)-3-methoxybenzoic Acid: Formed via hydrolysis of the methyl ester.
Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate): Resulting from O-debenzylation.
Benzyl Alcohol: Also a product of O-debenzylation, which is further metabolized to benzoic acid and then to hippuric acid before excretion.
Vanillic Acid: Could be formed by the subsequent hydrolysis of methyl vanillate (B8668496) or by O-debenzylation of 4-(benzyloxy)-3-methoxybenzoic acid. Vanillic acid itself is a known metabolite in humans, often derived from the consumption of coffee, tea, and vanilla-flavored foods hmdb.ca. It can be further metabolized through various pathways, including decarboxylation to guaiacol nih.govresearchgate.net.
Methanol: Produced from the hydrolysis of the methyl ester.
Hypothetical Metabolic Pathway of this compound
| Parent Compound | Enzymatic Reaction | Primary Metabolite(s) | Secondary Metabolite(s) |
|---|---|---|---|
| This compound | Ester Hydrolysis | 4-(Benzyloxy)-3-methoxybenzoic Acid, Methanol | - |
| This compound | O-Debenzylation | Methyl 4-hydroxy-3-methoxybenzoate, Benzyl Alcohol | Vanillic Acid, Benzoic Acid |
| 4-(Benzyloxy)-3-methoxybenzoic Acid | O-Debenzylation | Vanillic Acid, Benzyl Alcohol | Guaiacol, Benzoic Acid |
| Methyl 4-hydroxy-3-methoxybenzoate | Ester Hydrolysis | Vanillic Acid, Methanol | Guaiacol |
Chemical Stability and Degradation Kinetics
The chemical stability of this compound is primarily determined by the reactivity of its ester and ether linkages under various environmental conditions.
Benzoate esters are susceptible to hydrolysis, and the rate of this reaction is dependent on pH and temperature. The hydrolysis of esters can be catalyzed by both acids and bases. Phenyl benzoate, a structurally related compound, has been shown to have lower hydrolytic stability compared to linear alkyl benzoates nih.gov. The presence of substituents on the benzene ring can also influence the rate of hydrolysis researchgate.netresearchgate.netcas.cz. It is expected that this compound would undergo hydrolysis to 4-(benzyloxy)-3-methoxybenzoic acid and methanol, with the rate being significantly faster under alkaline conditions.
Predicted Hydrolytic Degradation of this compound
| Condition | Reaction | Products | Relative Rate |
|---|---|---|---|
| Acidic | Hydrolysis | 4-(Benzyloxy)-3-methoxybenzoic Acid, Methanol | Slow |
| Neutral | Hydrolysis | 4-(Benzyloxy)-3-methoxybenzoic Acid, Methanol | Very Slow |
| Alkaline | Hydrolysis | 4-(Benzyloxy)-3-methoxybenzoate salt, Methanol | Fast |
Aromatic esters can undergo photolytic degradation upon exposure to ultraviolet (UV) radiation. Studies on phthalic acid esters have shown that photodegradation can proceed through mechanisms such as cleavage of the ester bond and reactions involving the aromatic ring frontiersin.orgnih.govnih.govacs.org. The benzyloxy group may also be susceptible to photolytic cleavage. The presence of chromophores in the molecule suggests that it will absorb UV light, potentially leading to its degradation into smaller molecules. The exact photoproducts would depend on the specific conditions, such as the wavelength of light and the presence of other reactive species in the environment.
Environmental Fate and Transformation
The environmental fate of this compound would be governed by a combination of its chemical stability and its susceptibility to microbial degradation.
Biodegradation: The structural components of this compound suggest that it is likely to be biodegradable. Benzyl ethers and other ether compounds can be degraded by various microorganisms, such as Rhodococcus sp. nih.gov. The degradation of dibenzyl ether has been shown to proceed via benzoic acid nih.gov. Similarly, the benzoate moiety is a common substrate for microbial degradation. Benzyl alcohol, a potential metabolite, is also readily biodegradable under both aerobic and anaerobic conditions taylorfrancis.com.
Mobility and Transport: The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient, would determine its mobility in soil and water. While specific data is not available, its ester and ether functionalities suggest it would have moderate hydrophobicity.
Computational Chemistry and Drug Design
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of Methyl 4-(benzyloxy)-3-methoxybenzoate, to the active site of a target protein.
Molecular docking simulations can elucidate the specific interactions between a ligand and the amino acid residues of a protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are crucial for the stability of the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, is a quantitative measure of the strength of this interaction.
While specific docking studies on this compound are not extensively reported in public literature, studies on analogous compounds targeting protein kinases offer valuable insights. For instance, docking studies of compounds with a benzoyl moiety have been performed against various kinase targets. These studies reveal key interactions with the hinge region of the kinase, a critical area for inhibitor binding. The benzyloxy and methoxy (B1213986) groups of this compound would be expected to participate in forming hydrophobic and potentially hydrogen bond interactions within a kinase binding site.
To illustrate the type of data generated from such a study, a hypothetical molecular docking analysis of this compound derivatives against a protein kinase target is presented below.
Hypothetical Molecular Docking Results for this compound Analogues
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|---|---|
| Analogue A | -8.5 | Glu917, Cys919, Leu840 | 2 | 5 |
| Analogue B | -9.2 | Cys919, Asp1046, Val848 | 3 | 6 |
This table is for illustrative purposes only and does not represent actual experimental data.
A significant application of molecular docking is the identification of potential biological targets for a given compound. Given that this compound is a known intermediate in the synthesis of Cediranib, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, it is highly probable that this compound and its derivatives would exhibit affinity for protein kinases. researchgate.net
VEGF receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Therefore, VEGFRs are a prime target for anticancer drug development. Molecular docking studies could be employed to screen this compound and its virtual library of analogues against a panel of protein kinases, including VEGFRs, to identify those with the highest predicted binding affinities. This approach, often termed "reverse docking," can help to prioritize compounds for further experimental testing and uncover novel therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the structural features of molecules (descriptors) and correlating them with their observed activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase. The first step would be to synthesize and test a set of diverse analogues to obtain their biological activity data (e.g., IC50 values). Subsequently, various molecular descriptors for each analogue would be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity.
3D descriptors: Molecular shape, volume, surface area.
Physicochemical descriptors: LogP (lipophilicity), pKa (acidity), polarizability.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the QSAR model. A well-validated QSAR model can then be used to predict the biological activity of a large number of virtual compounds, allowing for the efficient screening of potential drug candidates.
Example of a QSAR Data Table for this compound Analogues
| Compound | Experimental pIC50 | LogP | Molecular Weight (Da) | Polar Surface Area (Ų) | Predicted pIC50 |
|---|---|---|---|---|---|
| Analogue 1 | 7.2 | 3.5 | 350.4 | 65.7 | 7.1 |
| Analogue 2 | 6.8 | 3.2 | 336.3 | 70.2 | 6.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
One of the most powerful applications of QSAR is in the rational design of novel analogues with improved potency and desired properties. The developed QSAR model can provide insights into the structural features that are either beneficial or detrimental to the biological activity. For example, the model might indicate that increasing lipophilicity in a certain region of the molecule enhances its activity. This information can then guide medicinal chemists in designing new analogues with specific modifications that are predicted to have higher potency. This iterative process of design, prediction, synthesis, and testing can significantly accelerate the drug discovery process.
De Novo Drug Design Strategies
De novo drug design is a computational approach that aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than by modifying existing compounds. These methods can be broadly categorized into two types: ligand-based and structure-based.
For this compound, a structure-based de novo design approach would be particularly relevant, especially if a high-resolution crystal structure of a target protein's binding site is available. In this approach, the binding site is used as a template, and algorithms are employed to build a molecule piece by piece (atom by atom or fragment by fragment) that is complementary in shape and chemical properties to the binding site.
These algorithms can generate a vast number of potential drug candidates that are predicted to have high binding affinity for the target. The generated molecules can then be filtered based on various criteria, such as synthetic accessibility, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This strategy has the potential to identify novel chemical scaffolds that are distinct from existing inhibitors, thus offering opportunities for developing new classes of drugs with improved efficacy and intellectual property positions. The benzyloxy-methoxy-benzoyl core of this compound could serve as a starting fragment in such a de novo design process to generate novel kinase inhibitors.
Virtual Screening and Library Design
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The structural framework of this compound, being a key component of potent enzyme inhibitors, makes it a valuable starting point for the design of focused compound libraries for virtual screening campaigns.
Derivatives of this compound, often categorized as vanilloids, have been the subject of virtual screening studies to identify potential inhibitors for various enzymes. nih.govusfq.edu.ecresearchgate.netsigmaaldrich.com For instance, quantitative structure-activity relationship (QSAR) models have been used to drive the virtual screening of vanilloid derivatives in the search for tyrosinase inhibitors. nih.govusfq.edu.ecresearchgate.netsigmaaldrich.com In such a workflow, a library of compounds based on the this compound core could be computationally generated. This library would feature variations in the substitution patterns on both the phenyl and benzyl (B1604629) rings.
Pharmacophore modeling is another crucial aspect of virtual screening where the key chemical features required for a molecule to bind to a specific target are identified. For targets like Vascular Endothelial Growth Factor Receptor (VEGFR), which are inhibited by molecules derived from this scaffold, the benzyloxy moiety can be a key pharmacophoric feature. nih.govrjptonline.orgnih.govrjptonline.org A pharmacophore model for a VEGFR-2 inhibitor, for example, might include a hydrophobic feature corresponding to the benzyl group and hydrogen bond acceptors from the methoxy and ester groups. rjptonline.orgrjptonline.org Such a model can then be used to screen large virtual databases for compounds that match these features, potentially identifying novel hits.
The design of a virtual library based on this compound would involve the systematic modification of its structure. The following table outlines potential modifications for library generation:
| Modification Site | Potential Substituents | Rationale |
| Phenyl Ring | F, Cl, Br, CH3, CF3 | To explore electronic and steric effects on binding affinity. |
| Benzyl Ring | F, Cl, OCH3, NO2 | To modulate interactions with the target protein. |
| Ester Group | Amide, Carboxylic Acid | To introduce different hydrogen bonding capabilities. |
This systematic approach allows for the creation of a diverse yet focused library of compounds for virtual screening against various therapeutic targets.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.govbhsai.org The this compound scaffold provides a foundation for such explorations. The goal is to identify new core structures that maintain the key pharmacophoric features responsible for biological activity but possess improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govchemrxiv.org
For instance, the benzyloxy-phenyl core can be replaced with different heterocyclic or carbocyclic ring systems. This can lead to novel intellectual property and may overcome liabilities associated with the original scaffold, such as metabolic instability. researchgate.net A study on N-benzyl-3,4,5-trimethoxyaniline, a structurally related compound, demonstrated successful scaffold hopping to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. elsevierpure.com
Bioisosteric replacement is a related concept where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.com This strategy can be applied to this compound to fine-tune its characteristics. drugdesign.orgnih.govufrj.br
Key bioisosteric replacements for the functional groups in this compound are outlined in the table below:
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |
| Methoxy Group (-OCH3) | -OH, -F, -NH2, -CH3 | Altering hydrogen bonding capacity, metabolic stability, and lipophilicity. cambridgemedchemconsulting.com |
| Benzyl Ether (-OCH2Ph) | -CF2O-, -CH2CH2Ph, Thiophene-linked side chain | Improving metabolic stability and modifying conformational preferences. |
| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Enhancing solubility, altering metabolic profile, and exploring new binding interactions. cambridgemedchemconsulting.comenamine.net |
| Ester (-COOCH3) | Carboxylic acid, Tetrazole, Oxadiazole | Mimicking the charge and hydrogen bonding of the carboxylate group with improved metabolic stability and cell permeability. nih.gov |
For example, replacing a methoxy group with an alkyl group might affect metabolic stability, while introducing five or six-membered rings could restore it. cambridgemedchemconsulting.com Similarly, the replacement of a phenyl ring with a bioisostere like 2-oxabicyclo[2.2.2]octane has been shown to improve physicochemical properties such as water solubility and metabolic stability in other drug candidates. enamine.net These computational strategies are instrumental in the rational design of new molecules based on the this compound template, aiming to develop novel and improved therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for Methyl 4-(benzyloxy)-3-methoxybenzoate, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves esterification and protection/deprotection strategies. A common route starts with vanillin derivatives, where benzyl ether protection is introduced to the hydroxyl group. For example, diazotization of 4-(benzyloxy)-3-methoxybenzenamine followed by coupling with sodium cyanate yields intermediates, which are esterified using methanol under acidic conditions . Key parameters for optimization include:
- Temperature control (e.g., maintaining 273–278 K during diazotization to avoid side reactions) .
- Solvent selection (ethanol/THF mixtures for recrystallization improve purity) .
- Catalyst use (acidic conditions for esterification enhance reaction efficiency) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters:
Q. What purification strategies are effective for isolating high-purity this compound?
Methodological Answer:
- Recrystallization : Use chloroform/DMSO mixtures to remove polar impurities, achieving >98% purity .
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester derivatives from unreacted starting materials .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Q. How does the compound’s stability impact experimental design?
Methodological Answer: The ester group is prone to hydrolysis under basic or prolonged aqueous conditions. Stability studies recommend:
- Avoiding high temperatures (>50°C) during synthesis .
- Using anhydrous solvents (e.g., dried DCM) for reactions .
- Monitoring degradation via HPLC (retention time ~8.2 min under C18 reverse-phase conditions) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer: Crystallization difficulties include polymorphism and solvent inclusion. Strategies:
- Slow evaporation : Use chloroform/hexane (1:3) at 4°C to grow single crystals suitable for SC-XRD .
- Hydrogen bond engineering : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice interactions .
- Refinement software : SHELXL-2018 refines disordered regions, with R-factors <0.05 for high-resolution data .
Q. How can computational modeling predict the reactivity of this compound in synthetic pathways?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict electrophilic sites (e.g., ester carbonyl carbon as a nucleophilic target) .
- Molecular docking : Simulate interactions with biological targets (e.g., Cediranib’s kinase binding pockets) using AutoDock Vina .
- Solvent effects : COSMO-RS models assess solvation energy to guide solvent selection for reactions .
Q. How do analytical methods resolve discrepancies in structural data for this compound?
Methodological Answer: Conflicting data (e.g., bond length variations in XRD vs. DFT) are resolved via:
Q. What mechanistic insights explain the selectivity of benzyloxy protection in synthesis?
Methodological Answer: Benzyl ethers are favored due to:
- Ortho effect : The methoxy group at C3 sterically hinders alternative protection sites .
- Acid stability : Benzyl groups remain intact under esterification conditions (HCl/MeOH), unlike tert-butyl or silyl ethers .
Q. How does this compound compare to analogs in drug intermediate applications?
Methodological Answer:
| Property | This Compound | 4-Acetoxy Analog | 4-Hexyloxy Derivative |
|---|---|---|---|
| Solubility | Low in H₂O, high in DCM | Moderate in EtOAc | High in hexane |
| Bioactivity | Cediranib precursor | Antifungal activity | Liquid crystal applications |
| Synthetic Yield | 65% | 72% | 58% |
Q. How are contradictory data (e.g., conflicting melting points) resolved in literature?
Methodological Answer: Discrepancies often stem from impurities or polymorphs. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
